![molecular formula C14H12BrNO2 B221924 4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
4-[(3-Bromobenzyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Bromobenzyl)oxy]benzamide, also known as BBOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBOB belongs to the class of benzamides and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-[(3-Bromobenzyl)oxy]benzamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. 4-[(3-Bromobenzyl)oxy]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
4-[(3-Bromobenzyl)oxy]benzamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-[(3-Bromobenzyl)oxy]benzamide has also been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. In addition, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3-Bromobenzyl)oxy]benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. 4-[(3-Bromobenzyl)oxy]benzamide is also stable under normal laboratory conditions and can be stored for an extended period. However, there are some limitations to the use of 4-[(3-Bromobenzyl)oxy]benzamide in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. In addition, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
For 4-[(3-Bromobenzyl)oxy]benzamide research include the development of more efficient synthesis methods, investigation of the compound's safety and efficacy in clinical trials, and the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 4-[(3-Bromobenzyl)oxy]benzamide involves several steps, including the protection of the amino group, bromination, and deprotection. The first step involves the protection of the amino group of 4-aminobenzamide using a suitable protecting group. The protected compound is then subjected to bromination using a suitable reagent. Finally, the protecting group is removed to obtain the desired product, 4-[(3-Bromobenzyl)oxy]benzamide. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
4-[(3-Bromobenzyl)oxy]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties in preclinical studies. 4-[(3-Bromobenzyl)oxy]benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta peptides in vitro, which is a hallmark of Alzheimer's disease.
Eigenschaften
Produktname |
4-[(3-Bromobenzyl)oxy]benzamide |
|---|---|
Molekularformel |
C14H12BrNO2 |
Molekulargewicht |
306.15 g/mol |
IUPAC-Name |
4-[(3-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI-Schlüssel |
WNYIDDKTEYNPSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



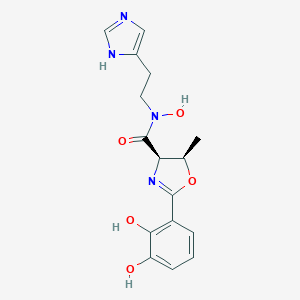

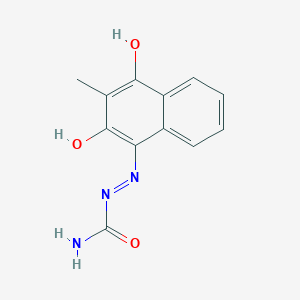
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
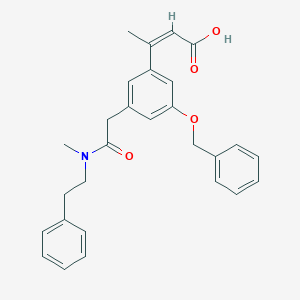
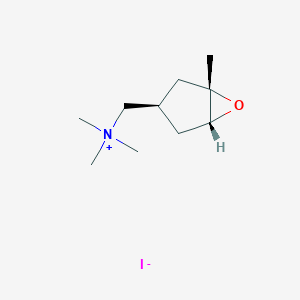
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
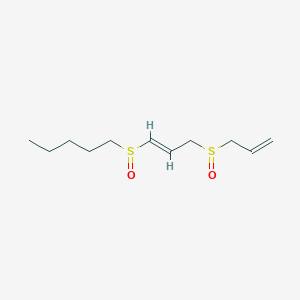
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)